N-{2-[(1H-indol-2-ylcarbonyl)amino]ethyl}-N'-(pyridin-4-ylmethyl)ethanediamide
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Overview
Description
N-{2-[(1H-indol-2-ylcarbonyl)amino]ethyl}-N’-(pyridin-4-ylmethyl)ethanediamide is a complex organic compound that features both indole and pyridine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(1H-indol-2-ylcarbonyl)amino]ethyl}-N’-(pyridin-4-ylmethyl)ethanediamide typically involves multiple steps. One common method starts with the preparation of the indole derivative, which is then coupled with a pyridine derivative through a series of amide bond formations. The reaction conditions often involve the use of coupling agents such as N,N’-dicyclohexylcarbodiimide and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, often employing advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-{2-[(1H-indol-2-ylcarbonyl)amino]ethyl}-N’-(pyridin-4-ylmethyl)ethanediamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form different functional groups.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: Both the indole and pyridine rings can participate in substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can lead to the formation of indole-2-carboxylic acid derivatives, while substitution reactions can yield a wide range of substituted indole and pyridine compounds.
Scientific Research Applications
N-{2-[(1H-indol-2-ylcarbonyl)amino]ethyl}-N’-(pyridin-4-ylmethyl)ethanediamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Researchers are investigating its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as conductivity and fluorescence.
Mechanism of Action
The mechanism by which N-{2-[(1H-indol-2-ylcarbonyl)amino]ethyl}-N’-(pyridin-4-ylmethyl)ethanediamide exerts its effects involves interactions with specific molecular targets. The indole and pyridine moieties can bind to various enzymes and receptors, modulating their activity and leading to the desired biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
N-[2-(1H-Indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide: This compound also features an indole moiety and is known for its biological activities.
N-(2-Hydroxyethyl)isonicotinamide nitric ester: Another compound with a pyridine moiety, used for its medicinal properties.
Uniqueness
N-{2-[(1H-indol-2-ylcarbonyl)amino]ethyl}-N’-(pyridin-4-ylmethyl)ethanediamide is unique due to its specific combination of indole and pyridine moieties, which confer distinct chemical and biological properties. This combination allows for a wide range of applications and makes it a valuable compound for research and development.
Properties
Molecular Formula |
C19H19N5O3 |
---|---|
Molecular Weight |
365.4 g/mol |
IUPAC Name |
N-[2-(1H-indole-2-carbonylamino)ethyl]-N'-(pyridin-4-ylmethyl)oxamide |
InChI |
InChI=1S/C19H19N5O3/c25-17(16-11-14-3-1-2-4-15(14)24-16)21-9-10-22-18(26)19(27)23-12-13-5-7-20-8-6-13/h1-8,11,24H,9-10,12H2,(H,21,25)(H,22,26)(H,23,27) |
InChI Key |
HEVRCJVRFBZKPT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N2)C(=O)NCCNC(=O)C(=O)NCC3=CC=NC=C3 |
Origin of Product |
United States |
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